molecular formula C16H23N5O B12939817 N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 106668-51-3

N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine

Cat. No.: B12939817
CAS No.: 106668-51-3
M. Wt: 301.39 g/mol
InChI Key: IHVLVSYTIHEZRH-UHFFFAOYSA-N
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Description

N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine is a guanidine derivative featuring a benzyloxyethyl group and a 3-(1H-imidazol-5-yl)propyl substituent. The imidazole ring, a common pharmacophore in histaminergic ligands, suggests possible interactions with biological targets such as histamine receptors .

Properties

CAS No.

106668-51-3

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

2-[3-(1H-imidazol-5-yl)propyl]-1-(2-phenylmethoxyethyl)guanidine

InChI

InChI=1S/C16H23N5O/c17-16(19-8-4-7-15-11-18-13-21-15)20-9-10-22-12-14-5-2-1-3-6-14/h1-3,5-6,11,13H,4,7-10,12H2,(H,18,21)(H3,17,19,20)

InChI Key

IHVLVSYTIHEZRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=NCCCC2=CN=CN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Benzyloxyethyl Group: The benzyloxyethyl group can be synthesized through etherification reactions involving benzyl alcohol and ethylene oxide.

    Guanidine Formation: The final step involves the reaction of the intermediate compounds with guanidine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring and benzyloxyethyl group can be susceptible to oxidation under appropriate conditions.

    Reduction: Reduction reactions can target the imidazole ring or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The imidazole ring can play a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents attached to the guanidine core. Key comparisons include:

Compound Substituents Molecular Weight Key Properties References
Target Compound Benzyloxyethyl, 3-(1H-imidazol-5-yl)propyl ~337.41 g/mol* Predicted high solubility due to imidazole; lipophilic benzyloxy group may enhance bioavailability. [Inferred]
Arpromidine 3-(4-Fluorophenyl)-3-(2-pyridinyl)propyl, 3-(1H-imidazol-5-yl)propyl 343.43 g/mol H2 receptor agonist; fluorophenyl enhances binding affinity .
Impromidine 2-((5-Methyl-1H-imidazol-4-yl)methyl)sulfanyl ethyl, 3-(1H-imidazol-5-yl)propyl ~358.44 g/mol* Potent H2 agonist; sulfanyl group improves metabolic stability .
Compound 17 () 4-Fluorobenzyl, 2-pyridyl, piperidinomethyl phenoxypropyl 643.72 g/mol 57% yield; mp 65–68°C; modified aromatic groups may reduce CNS penetration .
Gapromidine Pyridin-2-ylamino ethyl, 3-(1H-imidazol-5-yl)propyl 287.36 g/mol Lower molecular weight; simplified structure may limit receptor specificity .

*Calculated based on molecular formulas.

Physicochemical and Pharmacological Differences

  • Imidazole Positioning : The target compound’s imidazole at the 5-position (vs. 4-position in SKF-91486, ) may alter receptor binding kinetics due to steric and electronic effects .
  • Benzyloxy vs.
  • Melting Points: Analogs like Compound 17 (mp 65–68°C) and Compound 20 (mp 86–88°C, ) demonstrate that bulkier substituents (e.g., piperidinomethyl phenoxypropyl) increase melting points, suggesting higher crystallinity .

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